N1-allyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
Scientific Research Applications
Antibacterial Potential
Research indicates that compounds with the N1-allyl-N2 structure, including those with a 2,3-dihydrobenzo[b][1,4]dioxin moiety, have shown significant antibacterial properties. For instance, Abbasi et al. (2016) synthesized N-substituted sulfonamides bearing a benzodioxane moiety and found potent therapeutic potential against various Gram-negative and Gram-positive strains (Abbasi et al., 2016).
Enzyme Inhibitory Activities
Compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group have been studied for their enzyme inhibitory activities. A study by Abbasi et al. (2019) found that these compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
Caspase-3 Inhibition
The inhibition of caspase-3, an important enzyme in apoptosis, has been explored using derivatives of 2,3-dihydrobenzo[b][1,4]dioxin. Jiang and Hansen (2011) reported that certain derivatives exhibited potent inhibitory effects on caspase-3 (Jiang & Hansen, 2011).
Polymerization and Thermal Properties
Compounds with the 2,3-dihydrobenzo[b][1,4]dioxin structure have been utilized in the synthesis of polymers. For instance, Liu et al. (2013) synthesized a benzoxazine monomer from bisphenol-S and allylamine, exhibiting significant thermal properties, useful in advanced polymer technologies (Liu et al., 2013).
Properties
IUPAC Name |
N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O7S/c1-2-6-19-17(22)18(23)20-12-16-21(7-3-8-28-16)29(24,25)13-4-5-14-15(11-13)27-10-9-26-14/h2,4-5,11,16H,1,3,6-10,12H2,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLVOKRSXOQUBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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